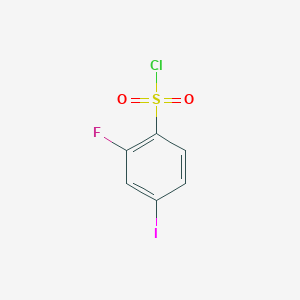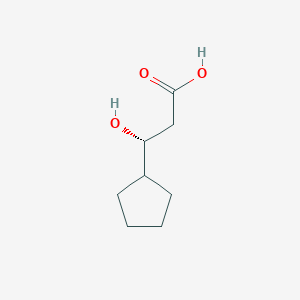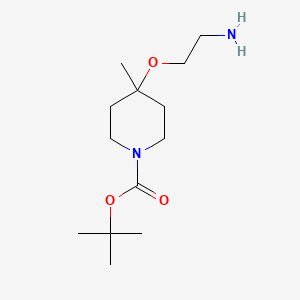
2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, a methyl group, and a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methyl-3-(prop-2-en-1-yl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This electrophilic aromatic substitution reaction introduces the bromine atom into the benzene ring .
Another method involves the Friedel-Crafts alkylation of 2-bromo-1-methylbenzene with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms the desired product by attaching the prop-2-en-1-yl group to the benzene ring .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl and prop-2-en-1-yl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the double bond in the prop-2-en-1-yl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of de-brominated compounds or saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving aromatic hydrocarbons.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the prop-2-en-1-yl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of intermediates such as benzenonium ions, which undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylpropene: Similar in structure but with a different substitution pattern on the benzene ring.
Benzene, 1-methyl-3-(1-methylethenyl): Another compound with a similar structure but different substituents.
Uniqueness
2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
179554-10-0 |
|---|---|
Molekularformel |
C10H11Br |
Molekulargewicht |
211.10 g/mol |
IUPAC-Name |
2-bromo-1-methyl-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7H,1,5H2,2H3 |
InChI-Schlüssel |
LWFNFBHLSQWCSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)

![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)

![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)

![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)

![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)
